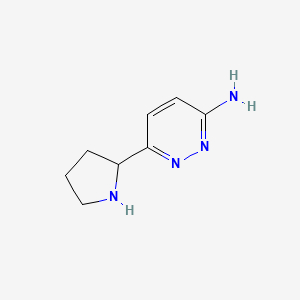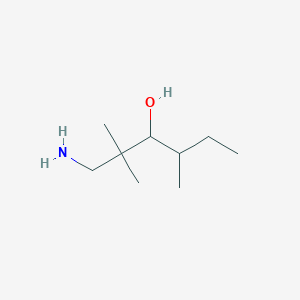![molecular formula C12H16N2O3S B13224221 1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate CAS No. 1252046-17-5](/img/structure/B13224221.png)
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazinoindole ring system. The presence of this ring system imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate typically involves multicomponent reactions (MCRs). One common method is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction yields Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of metal-free conditions and base-mediated approaches, such as using sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures, can be advantageous for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of hexahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Akt, a key protein in the signaling pathway involved in cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Hexahydro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: The reduced form of the compound, which has different chemical reactivity and biological properties.
Substituted pyrazinoindole derivatives: These compounds have various substituents on the pyrazinoindole ring, leading to a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1252046-17-5 |
|---|---|
Molekularformel |
C12H16N2O3S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
TZYZUFXTFMZQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)




![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)

![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13224183.png)

![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)
